N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-acetylthiophene-2-yl ethyl bromide: This intermediate is synthesized by brominating 5-acetylthiophene and then reacting it with ethyl bromide under suitable conditions.
Formation of 1-(4-chlorophenyl)cyclopentanecarboxylic acid: This intermediate is prepared by reacting 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopentanecarboxamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-bromophenyl)cyclopentanecarboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9H,2-3,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNISTENIWZNECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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